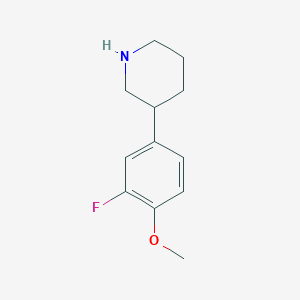

3-(3-Fluoro-4-methoxyphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most crucial building blocks in medicinal chemistry. nih.gov Its saturated, three-dimensional structure is a prevalent feature in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. lifechemicals.com Analyses of drugs approved by the U.S. Food and Drug Administration (FDA) show that piperidine is the most common N-heterocycle found in small-molecule therapeutics. chim.it This prevalence is due to the scaffold's ability to confer desirable physicochemical and pharmacokinetic properties to a molecule.

Contextualization of 3-(3-Fluoro-4-methoxyphenyl)piperidine within Fluorinated Heterocyclic Chemistry

The strategic incorporation of fluorine into drug candidates is a powerful and widely used tool in medicinal chemistry. scilit.com Since the approval of the first fluorinated drug, fludrocortisone, in 1954, the number of fluorine-containing pharmaceuticals has grown exponentially, with over 20% of all medications now containing at least one fluorine atom. tandfonline.comrsc.org The fusion of fluorine chemistry with heterocyclic scaffolds, such as piperidine, creates a particularly valuable class of compounds. scilit.comnih.gov

The compound this compound is a clear example of this design strategy. The introduction of a fluorine atom can profoundly alter a molecule's properties. chim.it Key effects include:

Modulation of Basicity (pKa) : A fluorine atom, due to its strong electron-withdrawing nature, can lower the pKa of nearby basic groups, such as the piperidine nitrogen. nih.govscientificupdate.com This can be critical for optimizing a drug's binding affinity, membrane permeability, and for reducing off-target effects like hERG potassium ion channel binding. scientificupdate.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com This can increase a drug's half-life and bioavailability.

Conformational Control : Fluorine substitution can influence the conformational preferences of the piperidine ring, which can be exploited to lock the molecule into a bioactive shape. chim.it The fluorine atom in the 3-position of the piperidine ring in the target compound likely has a significant impact on its preferred three-dimensional arrangement.

The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl ring of this compound allows for fine-tuning of its electronic and lipophilic properties, making it a molecule of significant interest in the exploration of new chemical space for drug discovery.

Overview of Current Research Trajectories for Aryl-Substituted Piperidine Architectures

Research into aryl-substituted piperidines is a dynamic field focused on the synthesis and biological evaluation of structurally diverse compounds. A major trajectory involves the development of novel and efficient synthetic methodologies to access these scaffolds. For instance, methods utilizing superacid activation of piperidones have been developed to create diarylpiperidines in high yields. nih.govacs.org Another key area is asymmetric synthesis to control the stereochemistry of substituted piperidines, as the specific arrangement of substituents can dramatically influence biological activity. thieme-connect.comacs.org Kinetic resolution of 2-aryl-4-methylenepiperidines, for example, allows for the separation of enantiomers and the creation of enantioenriched, functionalizable piperidine fragments. acs.org

The biological applications of these architectures are broad. Aryl-substituted piperidines are being investigated for a range of therapeutic targets. Studies have shown their potential as anticancer agents, with specific substitution patterns leading to significant cytotoxic effects against various cancer cell lines. nih.gov Other research has explored their use as antioxidants and for the treatment of neurodegenerative conditions like Alzheimer's disease. ajchem-a.com The general trend is to synthesize libraries of related aryl-piperidine analogs to establish clear structure-activity relationships (SAR), guiding the design of more potent and selective compounds. chemrxiv.orgnih.gov This involves systematically modifying the aryl ring substituents and the substitution pattern on the piperidine core to optimize biological activity and drug-like properties. nih.gov

Research Gaps and Future Directions in the Study of this compound

While the broader classes of fluorinated heterocycles and aryl-piperidines are well-researched, a specific and detailed investigation into this compound is not prominent in the current literature. This represents a significant research gap. The unique combination of the 3-fluoro and 4-methoxy substituents on the phenyl ring attached to the piperidine core suggests a rich area for exploration.

Future research should focus on several key areas:

Stereoselective Synthesis : Developing a robust and efficient synthetic route to produce enantiomerically pure forms of this compound is a critical first step. The stereochemistry at the 3-position of the piperidine ring is likely to be a crucial determinant of biological activity.

Biological Screening : Given the wide range of activities reported for similar structures, this compound should be subjected to broad biological screening. Based on research into analogous compounds, promising areas for investigation include its potential as a dopamine (B1211576) receptor antagonist, an anticancer agent, or a modulator of other central nervous system targets. nih.govchemrxiv.org

Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of a series of analogs would be highly valuable. This could involve modifying the position of the fluorine and methoxy groups on the aromatic ring or introducing other substituents to systematically probe the structural requirements for biological activity.

Closing these research gaps will provide a comprehensive understanding of the chemical and biological nature of this compound and could uncover its potential as a lead compound for drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMIZWOGDWEVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCNC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296635 | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044768-72-0 | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044768-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Fluoro 4 Methoxyphenyl Piperidine and Its Stereoisomers

Retrosynthetic Analysis of 3-(3-Fluoro-4-methoxyphenyl)piperidine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the C-N bond of the piperidine (B6355638) ring, suggesting a cyclization of a suitable amino-aldehyde or amino-ketone precursor. Another key disconnection is at the C-C bond between the piperidine ring and the fluorinated aryl group. This suggests a coupling reaction, such as a Suzuki or Heck coupling, between a piperidine-derived organometallic or halide species and a fluorinated aryl boronic acid or halide.

A common retrosynthetic approach involves the dearomatization of a corresponding pyridine (B92270) derivative. springernature.com The synthesis could start from 3-fluoro-4-methoxyaniline (B107172) and a suitable C5 synthon to construct the piperidine ring. Alternatively, a pre-formed piperidine scaffold can be functionalized with the 3-fluoro-4-methoxyphenyl group. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Development of Stereoselective Synthetic Routes

Achieving high stereoselectivity is a critical aspect of modern organic synthesis, especially for chiral drug candidates. Various methods have been developed to control the stereochemistry at the C3 and C4 positions of the piperidine ring.

Asymmetric Catalytic Hydrogenation Approaches to Piperidine Ring Formation

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines from prochiral pyridinium (B92312) salts or tetrahydropyridines. dicp.ac.cnnih.govacs.org This method often employs chiral transition metal catalysts, such as those based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands. dicp.ac.cnacs.org For the synthesis of chiral 3-arylpiperidines, the asymmetric hydrogenation of the corresponding pyridinium salt can provide the desired enantiomer with high enantiomeric excess (ee). nih.gov

Recent advancements have focused on the development of more robust and selective catalysts. For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of various chiral piperidines. dicp.ac.cn The choice of the N-substituent on the pyridine ring can significantly influence the stereochemical outcome of the hydrogenation.

A notable strategy involves the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines, which allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. springernature.com This process often utilizes a rhodium-carbene catalyst in the presence of a boron-based reducing agent like pinacol (B44631) borane (B79455) (HBpin) and hydrogen gas. springernature.com However, challenges such as catalyst poisoning and hydrodefluorination can occur. springernature.com To overcome these issues, palladium-catalyzed hydrogenation has been developed as a complementary method, showing good chemoselectivity in reducing fluoropyridines while tolerating other aromatic systems. acs.orgnih.gov

Diastereoselective Cyclization Strategies

Diastereoselective cyclization reactions offer another avenue for controlling the stereochemistry of substituted piperidines. These methods typically involve the ring closure of an acyclic precursor containing one or more stereocenters, which then direct the stereochemical outcome of the newly formed ring.

One such strategy is the aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde to form a 2,4,6-trisubstituted piperidine. core.ac.uk The stereoselectivity is controlled by the conformation of the intermediate N-acyliminium ion. core.ac.uk Another approach is the nitro-Mannich reaction followed by ring closure, which has been used to synthesize 2,3,6-trisubstituted piperidines with good diastereocontrol. nih.gov The relative stereochemistry between C-2 and C-3 can be influenced by kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov

Furthermore, oxidative ring cleavage of unsaturated cyclic precursors followed by a double reductive amination with a chiral amine can lead to the formation of substituted piperidines with controlled stereochemistry. nih.govproquest.com The choice of the chiral amine and reaction conditions can influence the diastereomeric ratio of the final product. nih.gov

Biocatalytic Synthesis and Enzymatic Deracemization for Chiral Purity

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds. acs.orgmdpi.com Enzymes such as transaminases, oxidases, and reductases can catalyze reactions with high stereo- and regioselectivity under mild conditions. mdpi.commdpi.com

For the synthesis of chiral piperidines, ω-transaminases can be employed in the asymmetric synthesis from a prochiral ketone or in the kinetic resolution of a racemic amine. mdpi.com A particularly effective strategy is deracemization, where a racemic amine is converted into a single enantiomer with a theoretical yield of 100%. mdpi.com This process often involves a pair of stereocomplementary enzymes or a single enzyme in a cascade reaction. mdpi.com

A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. acs.org This method uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines with high enantiomeric excess. acs.org

Novel Ring-Closing Methodologies for Substituted Piperidines

Ring-closing metathesis (RCM) has become a prominent method for the construction of various carbo- and heterocyclic rings, including piperidines. semanticscholar.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. semanticscholar.org RCM offers good functional group tolerance, although the presence of basic nitrogen atoms can sometimes affect the reaction yield. semanticscholar.org

Another innovative approach is the oxidative ring opening of cyclic olefins, such as substituted indenes or cyclopentenes, to form reactive diformyl intermediates. nih.govproquest.com These intermediates can then undergo a ring-closing step with a primary amine via double reductive amination to afford substituted piperidines. nih.govproquest.com This method allows for ring expansion and the creation of structurally diverse azaheterocycles. nih.govproquest.com

Palladium-Catalyzed and Rhodium-Catalyzed Approaches to Fluorinated Aryl Piperidines

Palladium and rhodium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, providing efficient routes to aryl-substituted heterocycles. nih.govajchem-a.comnih.govrsc.org

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct functionalization of saturated heterocycles like piperidine. acs.org This method allows for the formation of a C-C bond between the piperidine ring and an aryl group, often with high regio- and stereoselectivity. The use of a directing group on the piperidine nitrogen can facilitate the arylation at a specific position. acs.org Palladium-catalyzed reductive Heck coupling is another valuable method for constructing highly substituted piperidine rings. nih.gov

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids represents a key step in a three-step process to access enantioenriched 3-arylpiperidines. nih.gov This reductive Heck-type reaction provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov Rhodium catalysts are also employed in the carbonylative arylation of alkynes with arylboronic acids, offering a route to 5-aryl-2(5H)-furanones, which can be precursors to substituted piperidines. rsc.org

The development of catalysts for the direct C-H fluorination of arenes is an active area of research. springernature.com While direct electrophilic fluorination of unactivated arenes is challenging, palladium(IV)-fluoride complexes have shown promise in catalyzing this transformation. springernature.com

Compound Information Table

| Compound Name |

| This compound |

| Pinacol borane |

| Preclamol |

| Niraparib |

| (+)-CP-99994 |

| (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine |

| (−)-paroxetine |

| (R)-(-)-coniine |

| (S)-(+)-coniine |

| MK-0731 |

| Sitagliptin |

| GSK2879552 |

| Boceprevir |

Below is an interactive data table summarizing key aspects of the synthetic methodologies discussed.

Interactive Data Table: Synthetic Methodologies for this compound and Analogs

| Methodology | Key Features | Catalyst/Reagent Examples | Advantages | Challenges | Relevant Citations |

| Asymmetric Catalytic Hydrogenation | Enantioselective reduction of pyridinium salts or tetrahydropyridines. | Rhodium, Iridium, Ruthenium complexes with chiral ligands. dicp.ac.cnnih.govacs.org | High enantioselectivity. | Catalyst poisoning, hydrodefluorination. springernature.com | springernature.comdicp.ac.cnnih.govacs.orgacs.orgnih.gov |

| Diastereoselective Cyclization | Stereocontrolled ring formation from acyclic precursors. | Chiral amines, aza-Prins cyclization, nitro-Mannich reaction. core.ac.uknih.govnih.govproquest.com | Good control over relative stereochemistry. | Substrate-dependent diastereoselectivity. nih.gov | core.ac.uknih.govnih.govproquest.com |

| Biocatalysis | Use of enzymes for stereoselective synthesis. | Transaminases, oxidases, reductases. mdpi.commdpi.com | High selectivity, mild conditions, sustainable. | Enzyme stability and availability. | acs.orgmdpi.commdpi.com |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of dienes. | Ruthenium-based catalysts (e.g., Grubbs catalyst). semanticscholar.org | Good functional group tolerance. | Potential for low yields with basic amines. semanticscholar.org | semanticscholar.org |

| Palladium/Rhodium Catalysis | Cross-coupling and C-H activation reactions. | Pd(OAc)₂, [Rh(cod)Cl]₂, various phosphine ligands. nih.govacs.org | High efficiency in C-C and C-N bond formation. | Catalyst cost, ligand sensitivity. | nih.govnih.govrsc.orgacs.orgspringernature.com |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Solvent Effects on Reaction Efficiency and Selectivity

For Buchwald-Hartwig aminations, which form a C-N bond between an aryl halide and an amine, the choice of solvent can influence reaction rates and even enable greener synthetic protocols. Research has demonstrated that these reactions can be performed under solvent-free (neat) conditions, offering an eco-friendly alternative to traditional organic solvents. nih.gov The polarity and hydrogen-bond donating ability of aprotic solvents can also play a significant role. In the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, solvents capable of hydrogen bonding were found to assist in the departure of the fluoride (B91410) leaving group, thereby altering the rate-determining step of the reaction. chemicalbook.com

The following table illustrates the impact of different solvent systems on the yield of a model Suzuki-Miyaura reaction, highlighting the importance of solvent selection in optimizing the synthesis of biaryl compounds.

Table 1: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction

| Entry | Solvent System | Yield (%) |

|---|---|---|

| 1 | Toluene/Water | 85 |

| 2 | Dioxane/Water | 92 |

| 3 | Ethylene Glycol (neat) | 95 |

| 4 | Water/Acetonitrile (B52724) (4:1) | 90 |

| 5 | 2-MeTHF/Water | 88 |

Data is representative of typical Suzuki-Miyaura optimization studies.

Catalyst Loading and Ligand Optimization Studies

The catalyst system, comprising a metal precursor (typically palladium) and a ligand, is the engine of the cross-coupling reaction. Minimizing catalyst loading is crucial for scalable synthesis to reduce costs and minimize toxic metal contamination in the final product. mdpi.com For pharmaceutical applications, reducing palladium loading to below 0.2 mol% is a significant goal. mdpi.com Optimization studies have shown that catalyst loading in Suzuki-Miyaura reactions can sometimes be lowered to as little as 0.0025 mol% without compromising efficiency. researchgate.net

The choice of ligand is equally critical, as it stabilizes the metal center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). numberanalytics.com For the Buchwald-Hartwig coupling of piperidines, N-heterocyclic carbene (NHC) palladium complexes have been identified as highly competent precatalysts. thieme-connect.com The use of specific ligands, such as Sphos, can enable challenging couplings of heteroaryl chlorides in aqueous media at mild temperatures. nih.gov

The tables below present data from optimization studies on catalyst and ligand selection for representative cross-coupling reactions, which are foundational for the synthesis of this compound.

Table 2: Optimization of Catalyst Loading in a Model Suzuki-Miyaura Reaction

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 2.0 | 95 |

| 2 | Pd(dppf)Cl₂ | 1.0 | 98 |

| 3 | Pd(OAc)₂/SPhos | 0.5 | 97 |

| 4 | Pd/C | 5.0 | 75 |

| 5 | Pd(II)/Metformin Complex | 0.01 | 92 |

Data is compiled from various Suzuki-Miyaura optimization reports. mdpi.comresearchgate.net

Table 3: Ligand Screening for a Model Buchwald-Hartwig Amination of Piperidine

| Entry | Ligand | Catalyst Precursor | Yield (%) |

|---|---|---|---|

| 1 | XPhos | Pd(OAc)₂ | 94 |

| 2 | RuPhos | Pd₂(dba)₃ | 91 |

| 3 | P(o-Tol)₃ | Pd(OAc)₂ | 78 |

| 4 | IPr (NHC Ligand) | [Pd(allyl)Cl]₂ | 96 |

| 5 | None | Pd(dppf)Cl₂ | 45 |

Data is representative of typical Buchwald-Hartwig optimization studies for piperidine arylation. thieme-connect.comrsc.org

Synthesis of Precursors and Key Intermediates for this compound

The construction of this compound relies on the availability of two key building blocks: a piperidine synthon and an appropriately substituted phenyl precursor.

The aryl fragment is typically sourced from precursors like 3-fluoro-4-methoxybromobenzene or 3-fluoro-4-methoxyphenylboronic acid . The synthesis of 3-fluoro-4-methoxybromobenzene can be achieved by the direct bromination of 2-fluoroanisole (B128887) using bromine in a solvent like chloroform. prepchem.com The corresponding boronic acid is commercially available but can be synthesized from the bromo-precursor via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, a method well-established for similar structures. chemimpex.comchemicalbook.com

The piperidine fragment can be synthesized through several routes. A prominent method involves the catalytic hydrogenation of a corresponding pyridine derivative. The reduction of fluorinated pyridines to the corresponding piperidines is a robust method, often employing a heterogeneous palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in an acidic medium like methanolic HCl. acs.orgnih.gov This approach is highly diastereoselective, typically yielding the cis-isomer. acs.orgnih.gov Alternatively, a one-pot dearomatization-hydrogenation process using a rhodium-carbene catalyst with pinacol borane can also produce all-cis-fluorinated piperidines. nih.govspringernature.com

Another key intermediate strategy involves using a pre-formed piperidine ring, such as N-Boc-3-piperidone . This important precursor can be synthesized from 3-hydroxypyridine. The process involves N-benzylation, reduction of the pyridine ring to a piperidine with sodium borohydride, protection of the nitrogen with a Boc group, and finally, oxidation of the hydroxyl group to a ketone. google.com The resulting N-Boc-3-piperidone can then be used in various reactions to form the desired C-C bond at the 3-position. Asymmetric reduction of N-Boc-3-piperidone using biocatalysts like aldo-keto reductases can provide access to chiral (S)-N-Boc-3-hydroxypiperidine, a key intermediate for stereospecific syntheses. nih.govresearchgate.net

The table below outlines a representative synthetic sequence for a key piperidine precursor.

Table 4: Synthetic Route to N-Boc-3-piperidone from 3-Hydroxypyridine

| Step | Reactant | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Hydroxypyridine | Benzyl bromide | N-Benzyl-3-hydroxypyridinium salt | ~95 |

| 2 | N-Benzyl-3-hydroxypyridinium salt | Sodium borohydride | N-Benzyl-3-hydroxypiperidine | ~85 |

| 3 | N-Benzyl-3-hydroxypiperidine | Di-tert-butyl dicarbonate, Pd/C, H₂ | N-Boc-3-hydroxypiperidine | ~90 |

| 4 | N-Boc-3-hydroxypiperidine | DMSO, Oxalyl chloride | N-Boc-3-piperidone | >90 |

Yields are approximate based on reported procedures for analogous syntheses. google.com

Sophisticated Structural Elucidation and Conformational Analysis of 3 3 Fluoro 4 Methoxyphenyl Piperidine

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, as well as the elucidation of through-bond and through-space connectivities.

¹H, ¹³C, ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 3-(3-Fluoro-4-methoxyphenyl)piperidine would be expected to exhibit a series of multiplets for the piperidine (B6355638) ring protons, with distinct chemical shifts influenced by their diastereotopic environments and proximity to the substituted phenyl group. The aromatic region would show characteristic splitting patterns arising from the protons on the 3-fluoro-4-methoxyphenyl substituent, with coupling constants indicative of their ortho, meta, and para relationships. The methoxy (B1213986) group would present as a sharp singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring and the orientation of the substituent. The aromatic carbons would display shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) would be observable and are highly diagnostic.

¹⁹F NMR spectroscopy is a powerful technique for fluorinated compounds. A single resonance would be expected for the fluorine atom, and its coupling to adjacent protons (³JHF) and carbons provides valuable structural information.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-2ax | 3.0 - 3.2 | C-2: ~50 | F: ~ -120 to -130 | ²JHH: ~12-14 |

| H-2eq | 2.5 - 2.7 | |||

| H-3 | 2.8 - 3.0 | C-3: ~40 | ³JHH: ~3-5 (eq-ax), ~10-12 (ax-ax) | |

| H-4ax | 1.8 - 2.0 | C-4: ~30 | ||

| H-4eq | 1.6 - 1.8 | |||

| H-5ax | 1.8 - 2.0 | C-5: ~25 | ||

| H-5eq | 1.6 - 1.8 | |||

| H-6ax | 3.0 - 3.2 | C-6: ~50 | ||

| H-6eq | 2.5 - 2.7 | |||

| Ar-H | 6.8 - 7.2 | C-1': ~145 | ³JHH: ~8-9, ⁴JHH: ~2-3, ⁵JHF: ~1-2 | |

| OCH₃ | ~3.8 | OCH₃: ~56 | ||

| NH | 1.5 - 2.5 (broad) | C-2': ~115 (d, ²JCF ≈ 15-20) | ||

| C-3': ~150 (d, ¹JCF ≈ 240-250) | ||||

| C-4': ~148 (d, ²JCF ≈ 10-15) | ||||

| C-5': ~118 (d, ³JCF ≈ 5-8) | ||||

| C-6': ~113 (d, ⁴JCF ≈ 2-3) |

Note: The chemical shifts and coupling constants are estimates based on data from analogous compounds and are subject to solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the complete molecular framework and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). HMBC is instrumental in connecting the piperidine ring to the 3-fluoro-4-methoxyphenyl substituent. For instance, correlations from the piperidine H-3 proton to the aromatic C-1' and C-2'/C-6' carbons would firmly establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. For this compound, NOESY is critical for determining the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the aryl substituent (axial vs. equatorial). For example, a strong NOE between the axial proton at C-3 and the axial protons at C-5 and C-2 would indicate an equatorial orientation of the phenyl group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise atomic coordinates can be determined. While a specific crystal structure for this compound has not been reported, analysis of related structures provides a strong basis for predicting its solid-state characteristics. nih.gov

Elucidation of Absolute Configuration and Torsion Angles

For a chiral molecule like this compound, X-ray crystallography on a single crystal of an enantiomerically pure sample can determine its absolute configuration. The analysis also yields precise bond lengths, bond angles, and, crucially, torsion angles, which define the conformation of the molecule. The torsion angles within the piperidine ring would definitively characterize its pucker (e.g., a chair conformation), and the torsion angle between the piperidine and phenyl rings would describe their relative orientation.

Conformational Preferences of the Piperidine Ring and Substituents

X-ray diffraction data would provide a snapshot of the lowest energy conformation in the crystalline state. For most substituted piperidines, a chair conformation is favored. nih.gov The orientation of the 3-(3-fluoro-4-methoxyphenyl) substituent (axial or equatorial) is a key conformational feature. Generally, bulky substituents at the 3-position of a piperidine ring prefer to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions). This preference would be clearly observable in the crystal structure.

Interactive Data Table: Predicted Crystallographic and Conformational Data for this compound

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for similar compounds) |

| Space Group | P2₁/c or similar centrosymmetric group for a racemate |

| Piperidine Ring Conformation | Chair |

| Phenyl Substituent Orientation | Equatorial |

| Key Torsion Angle (C2-C3-C1'-C2') | ~40-60° or ~120-140° (Defining phenyl orientation) |

| Hydrogen Bonding | N-H···N or N-H···O intermolecular hydrogen bonds likely |

| Other Intermolecular Interactions | C-H···π, C-H···F interactions may be present |

Note: These predictions are based on the crystal structures of analogous 3-arylpiperidine derivatives.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry (MS) is an indispensable tool for the structural elucidation of synthetic compounds like this compound. High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and confirmation of the molecular formula, C₁₂H₁₆FNO.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that offers profound insights into the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of both the piperidine and the substituted phenyl moieties. youtube.com

The primary fragmentation pathways likely involve α-cleavage, a common process in amines, where the bond adjacent to the nitrogen atom is broken. miamioh.edu For 3-substituted piperidines, this can lead to the formation of several key fragments. Cleavage of the C-C bond between the piperidine ring and the aromatic substituent is a probable event. Another significant fragmentation process involves the piperidine ring itself. Studies on piperidine alkaloids show that the loss of substituents and subsequent ring fragmentation are predominant pathways. scielo.br The fragmentation of fentanyl-related compounds, which also feature a substituted piperidine core, indicates that the substitution position on the piperidine ring significantly influences the resulting mass spectrum. wvu.edu

The fluoromethoxyphenyl group can also undergo characteristic fragmentation. This includes the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the elimination of a neutral carbon monoxide molecule (CO, 28 Da). The fragmentation pattern is a composite of these possibilities, and the relative abundance of each fragment ion helps in piecing together the structural puzzle.

A plausible fragmentation pattern under EI-MS is detailed in the table below.

Table 1: Plausible Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 209 | [C₁₂H₁₆FNO]⁺• | Molecular Ion (M⁺•) |

| 194 | [C₁₁H₁₁FNO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 181 | [C₁₂H₁₅FO]⁺ | α-cleavage with loss of the NH group. |

| 125 | [C₇H₆FO]⁺ | Cleavage of the C-C bond between the piperidine and phenyl rings, forming the fluoromethoxyphenyl cation. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule and offers insights into its conformational state. The spectra are characterized by absorption bands (FT-IR) or scattering peaks (FT-Raman) corresponding to specific vibrational modes of the molecule's covalent bonds.

For this compound, the spectra would exhibit characteristic bands for the N-H group of the secondary amine, the aromatic and aliphatic C-H bonds, the C-O-C ether linkage, the C-F bond, and the aromatic C=C bonds. researchgate.netresearchgate.net

N-H Stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and the methoxy group are found just below 3000 cm⁻¹.

Aromatic C=C Stretches: The presence of the benzene (B151609) ring will give rise to several sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O-C (Ether) Stretches: The aryl-alkyl ether linkage is characterized by two distinct stretching vibrations: an asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch near 1030-1040 cm⁻¹. researchgate.net

C-F Stretch: The carbon-fluorine bond will produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

CH₂ Bending: The CH₂ groups of the piperidine ring result in bending (scissoring) vibrations around 1450 cm⁻¹. researchgate.net

FT-Raman spectroscopy complements FT-IR, as non-polar bonds and symmetric vibrations often produce strong Raman signals. nih.gov For this molecule, the aromatic ring vibrations and the C-C backbone of the piperidine ring would be prominent in the Raman spectrum. researchgate.netspectrabase.com Subtle shifts in the fingerprint region (below 1500 cm⁻¹) can provide clues about the molecule's conformation, such as the preference for an equatorial versus axial orientation of the substituted phenyl group on the piperidine chair conformer. However, definitive conformational analysis often requires comparison with spectra predicted by computational methods like Density Functional Theory (DFT). nih.gov

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak | Weak |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak | Strong |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2970 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1610, 1470-1500 | Medium-Strong | Strong |

| CH₂ Bend (Scissoring) | Piperidine Ring | ~1450 | Medium | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1240 - 1260 | Strong | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1200 | Strong | Weak |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

The substitution at the C3 position of the piperidine ring renders this compound a chiral molecule. Therefore, chiroptical techniques like Circular Dichroism (CD) spectroscopy are highly applicable for its stereochemical analysis. Specifically, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool for determining the absolute configuration of chiral molecules in solution. wikipedia.org

The application of VCD to assign the absolute configuration involves a synergistic approach combining experimental measurements with quantum chemical calculations. nih.govreading.ac.uk The VCD spectrum of one of the enantiomers would be recorded and then compared to the theoretical spectra calculated for both the (R) and (S) configurations using methods such as Density Functional Theory (DFT). wikipedia.org A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.

A study on the structurally analogous compound, (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, successfully utilized VCD to determine its absolute configuration and predominant conformation. acs.org The results of that study indicated that the piperidine ring exclusively adopts a chair conformation where the substituents occupy equatorial positions to minimize steric hindrance. acs.org

By analogy, it is expected that this compound would also exist predominantly in a chair conformation. The bulky 3-fluoro-4-methoxyphenyl substituent would preferentially occupy the more stable equatorial position. VCD spectroscopy would be exquisitely sensitive to this conformational preference, as the observed VCD signals are highly dependent on the three-dimensional arrangement of the atoms. ru.nl Thus, VCD not only serves to assign the absolute configuration of the chiral center but also to confirm the dominant solution-state conformation of the molecule.

Theoretical and Computational Chemistry Studies on 3 3 Fluoro 4 Methoxyphenyl Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods provide insights into the geometric and energetic properties of 3-(3-Fluoro-4-methoxyphenyl)piperidine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jksus.org It is a widely used for geometry optimization and calculating the energy of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a 6-311++G(d,p) basis set, is a common level of theory for such calculations on organic molecules, providing a good balance between accuracy and computational cost. jksus.orgresearchgate.net

Geometry optimization calculations aim to find the minimum energy structure of the molecule. For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. The table below presents hypothetical optimized geometric parameters for the key structural features of this compound, derived from typical values for similar molecular fragments.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-F | 1.35 |

| C-O (methoxy) | 1.37 | |

| C-N (piperidine) | 1.47 | |

| C-C (phenyl-piperidine) | 1.52 | |

| **Bond Angle (°) ** | C-C-F (phenyl) | 118.5 |

| C-C-O (phenyl) | 120.0 | |

| C-N-C (piperidine) | 112.0 | |

| Dihedral Angle (°) | C-C-C-N (phenyl-piperidine) | 65.0 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar chemical structures. Actual values would be obtained from specific DFT calculations for this molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. jksus.orgnih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the electronegative fluorine and oxygen atoms of the methoxy (B1213986) group. These regions would be the most likely sites for interaction with electrophiles. The hydrogen atoms, particularly those attached to the piperidine (B6355638) ring nitrogen and the aromatic ring, would exhibit a positive potential (blue), making them potential sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters provide further insights into the molecule's reactivity. The table below presents hypothetical FMO energies and derived parameters for this compound.

Table 2: Hypothetical Frontier Molecular Orbital Parameters of this compound

| Parameter | Value (eV) |

| E_HOMO | -6.25 |

| E_LUMO | -0.95 |

| Energy Gap (ΔE) | 5.30 |

| Electronegativity (χ) | 3.60 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

Note: These values are hypothetical and serve as an illustration of the data obtained from FMO analysis.

NLO (Non-linear Optical) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. scholaris.ca The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Computational methods, particularly DFT, can be used to predict the hyperpolarizability of a molecule. scholaris.ca Molecules with large β values are considered promising candidates for NLO materials.

For organic molecules, a large β value is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the methoxy group can act as an electron donor and the fluoro-substituted phenyl ring can influence the electronic properties. The table below shows hypothetical calculated NLO properties for the title compound, with urea (B33335) often used as a reference compound in such studies.

Table 3: Hypothetical NLO Properties of this compound

| Property | This compound (a.u.) | Urea (a.u.) |

| β_x | 150 | - |

| β_y | -80 | - |

| β_z | 25 | - |

| β_total | 172 | 1 |

Note: The values are in atomic units (a.u.) and are for illustrative purposes. The total hyperpolarizability (β_total) is calculated from the individual tensor components.

Conformational Analysis via Molecular Mechanics (MM) and QM Methods

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This can be achieved using both Molecular Mechanics (MM) and Quantum Mechanics (QM) methods. researchgate.netnih.gov For piperidine derivatives, the chair conformation is generally the most stable. nih.gov

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically changing one or more of its internal coordinates (e.g., a dihedral angle) and calculating the energy at each step, while optimizing the rest of the geometry. researchgate.netresearchgate.netyoutube.com This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.

For this compound, a key conformational feature is the orientation of the 3-fluoro-4-methoxyphenyl group relative to the piperidine ring. A PES scan of the dihedral angle defined by the atoms connecting the two rings would reveal the rotational barrier and the preferred conformations. A hypothetical PES scan would likely show distinct energy minima corresponding to specific staggered orientations of the phenyl group with respect to the piperidine ring, which minimize steric hindrance.

Ring Inversion Dynamics of the Piperidine Moiety

The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. The orientation of substituents on the ring, which can be either axial or equatorial, profoundly influences the compound's properties, including its basicity and binding affinity to biological targets. scientificupdate.com For fluorinated piperidines, the position of the fluorine atom is a critical determinant of this conformational preference.

Computational studies, specifically Density Functional Theory (DFT) calculations, are used to determine the free enthalpy differences between conformers. researchgate.net In the case of 3-fluoropiperidine (B1141850) derivatives, there is often a strong preference for the fluorine atom to occupy an axial position. researchgate.net This preference is rationalized by a combination of factors including electrostatic interactions (such as charge-dipole interactions between the C-F bond and a protonated nitrogen), hyperconjugation, and steric hindrance. scientificupdate.comresearchgate.net For instance, in the protonated form, a favorable dipole interaction between the axial C-F bond and the N⁺-H bond can stabilize the axial conformation. scientificupdate.com The specific conformational behavior of this compound would be influenced by the interplay of these forces, with the bulky 3-fluoro-4-methoxyphenyl group also playing a significant role in the steric considerations.

| Conformation Attribute | Influencing Factors | Significance |

| Fluorine Position | Axial vs. Equatorial | Affects basicity (pKa) and biological target interaction. scientificupdate.com |

| Stabilizing Forces | Charge-dipole interactions, hyperconjugation, steric repulsion. researchgate.net | Determines the dominant, most stable chair conformation. |

| Key Interaction | C-F···HN⁺ | Stabilizes the axial fluorine conformation in protonated species. scientificupdate.comnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal the dynamic behavior of the molecule, particularly when interacting with a biological target such as a protein or receptor. nih.gov These simulations provide a detailed view of the conformational changes, solvent interactions, and the stability of the ligand-protein complex.

The process involves placing the compound within a simulated biological environment (e.g., a water box with ions) and calculating the forces between atoms to model their motion. nih.gov MD simulations can help identify crucial amino acid residues that form stable interactions with the ligand, providing insights that go beyond the static picture offered by molecular docking. nih.gov This information is vital for understanding the mechanism of action and for the structure-based design of more potent and selective analogs.

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in predicting how a molecule like this compound will interact with biological systems, thereby reducing the time and cost associated with laboratory experiments. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For this compound, docking studies can be used to screen potential biological targets and predict the binding mode and affinity. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. researchgate.net

Studies on similar piperidine-based compounds have successfully used docking to understand their binding to targets like the anaplastic lymphoma kinase (ALK) and sigma-1 receptors. nih.govresearchgate.net These studies show that the orientation of the piperidine ring and its substituents is crucial for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket. nih.govresearchgate.net Docking can reveal how the 3-fluoro-4-methoxyphenyl moiety fits into the receptor's active site and which interactions contribute most to the binding energy. nih.gov

Following docking or MD simulations, a detailed ligand-protein interaction profile can be generated. This profile itemizes the specific types of non-covalent interactions between this compound and its target protein. These interactions typically include:

Hydrogen Bonds: Formed between the piperidine nitrogen (as a donor or acceptor) and polar residues.

Hydrophobic Interactions: Involving the phenyl ring and the aliphatic part of the piperidine moiety with nonpolar residues.

Pi-Pi Stacking: Potential interactions between the aromatic phenyl ring and aromatic amino acid residues like tyrosine or phenylalanine.

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other electrostatic interactions.

Profiling these interactions is key to understanding the structural basis of affinity and selectivity. nih.gov For example, studies on related compounds have shown that seemingly small changes, like the removal of a carbonyl group from a linker, can dramatically reduce binding affinity by disrupting key interactions. nih.gov This detailed analysis provides a roadmap for optimizing the ligand's structure to enhance desired interactions or eliminate unfavorable ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs. researchgate.net

The process involves generating numerical descriptors for each molecule that describe its physicochemical properties (e.g., steric, electronic, hydrophobic). researchgate.net A mathematical model is then built using a "training set" of compounds with known activities. The model's predictive power is then validated using a "test set" of compounds not used in its creation. nih.gov

Statistically significant QSAR models, indicated by high values for parameters like q² (cross-validated r²) and pred_r² (predicted r² for the test set), can be used to establish design principles. nih.gov The models generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a blue cube might indicate a region where adding a bulky group would increase activity, while a red cube might indicate a region where such a group would be detrimental. researchgate.net These insights provide clear, actionable guidance for medicinal chemists to design new derivatives of this compound with potentially improved efficacy.

| QSAR Model | Statistical Parameter | Typical Value | Interpretation |

| CoMFA | q² (cross-validated r²) | > 0.5 | Indicates good internal model predictivity. researchgate.net |

| CoMSIA | r²_pred (external validation) | > 0.6 | Indicates good predictive power for new compounds. researchgate.net |

| Atom-Based QSAR | F-value | High (e.g., 92.8) | Indicates a statistically significant regression model. nih.gov |

Mechanistic Investigations of 3 3 Fluoro 4 Methoxyphenyl Piperidine at the Molecular and Biochemical Levels

In Vitro Receptor Binding Affinity Profiling

The in vitro receptor binding profile of 3-(3-Fluoro-4-methoxyphenyl)piperidine has been characterized to determine its affinity and selectivity for various neurotransmitter receptors. These studies are crucial for understanding its potential pharmacological effects at the molecular level.

Radioligand binding assays have been employed to quantify the affinity of this compound for specific receptor targets. A key finding from these assays is the compound's high affinity for the sigma-1 (σ1) receptor. In a study evaluating a series of piperidine (B6355638) derivatives, this compound demonstrated a significant binding affinity for the σ1 receptor, which was identified using the radioligand 3H-pentazocine.

Competitive binding experiments are utilized to determine a compound's binding affinity (Ki) by measuring its ability to displace a known radioligand from its target receptor. For this compound, these studies have confirmed its interaction with sigma receptors. The affinity for the sigma-1 receptor was quantified, yielding a specific Ki value that indicates a potent interaction. The compound has also been assessed for its affinity towards other receptors, such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, to establish its selectivity profile.

Enzyme Inhibition Kinetics and Mechanism of Action

Investigations into the effects of this compound on enzyme activity provide insight into another facet of its mechanism of action.

While primarily characterized by its receptor binding affinities, the compound has been evaluated for its ability to inhibit specific enzymes. The inhibitory constant (Ki) is a critical measure of this activity. For the sigma-1 receptor, the Ki value for this compound has been determined to be 10.3 nM. This low nanomolar value underscores the compound's high affinity for this particular receptor. Further studies have established its selectivity, noting significantly lower affinity for other receptors like the dopamine D2 (Ki > 1000 nM) and serotonin 5-HT2A (Ki > 1000 nM) receptors.

Interactive Data Table: Receptor and Enzyme Binding Affinity

| Target | Radioligand | Ki (nM) | Source |

| Sigma-1 (σ1) Receptor | 3H-pentazocine | 10.3 | |

| Dopamine D2 Receptor | - | >1000 | |

| Serotonin 5-HT2A Receptor | - | >1000 |

Currently, detailed public domain studies focusing specifically on the reversibility or irreversibility of the binding of this compound to its target receptors or enzymes are not extensively available in the reviewed literature. Such studies are essential to fully understand the duration and nature of the compound's pharmacological action.

Ligand-Protein Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide real-time data on the kinetics and thermodynamics of ligand-protein interactions. However, specific studies utilizing these methods to analyze the interaction between this compound and its protein targets, such as the sigma-1 receptor, are not found in the currently available public research. These analyses would offer deeper insights into the association and dissociation rates (kon and koff) and the thermodynamic drivers (enthalpy and entropy) of the binding event.

Modulation of Cell-Free Biochemical Pathways

The primary mechanism through which this compound and its derivatives are understood to modulate biochemical processes is through direct interaction with specific protein targets, rather than broad alterations of metabolic pathways. Investigations in cell-free systems, which utilize isolated receptors or enzymes, have been crucial in elucidating these interactions.

Research has focused on the effects of derivatives of this compound on dopamine receptors, specifically the D2 and D3 subtypes. nih.gov In cell-free binding assays using membranes from cells engineered to express these receptors, N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, which are structurally related to the core compound, have demonstrated high affinity for the D3 receptor. nih.gov These assays are critical for determining the binding affinity (Ki), a measure of how tightly a compound binds to a target. By competing with a radiolabeled ligand for binding to the receptor, these experiments quantify the compound's potency at a molecular level, providing a direct measure of its ability to interfere with or modulate the receptor's function. This modulation of receptor activity is the initial step that triggers downstream intracellular signaling cascades, thereby influencing broader biochemical and physiological responses.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com Through systematic modification of a lead compound's molecular structure, researchers can identify key chemical features, or pharmacophores, that are essential for its desired effects. For derivatives of this compound, SAR studies have been instrumental in optimizing binding affinity and selectivity for specific biological targets. nih.govnih.gov These studies often employ techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) to create computational models that predict the biological activity of novel compounds. mdpi.comfrontiersin.org

The modification of substituents on both the phenyl and piperidine rings, as well as on any linker groups, has a profound impact on the molecular interactions of these compounds with their biological targets.

Studies on related scaffolds have shown that the nature and position of substituents on the aromatic ring are critical. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives designed as dopamine D4 receptor (D4R) antagonists, modifications to the phenoxy group demonstrated clear SAR trends. The 3,4-difluorophenyl derivative was found to be the most potent in its series, with a binding affinity (Ki) of 5.5 nM. chemrxiv.org In contrast, replacing the 3-fluorophenyl with a 3-methylphenyl led to a slightly less active compound (Ki = 13 nM), while reversing the substitution pattern to 3-fluoro-4-methyl resulted in a significant reduction in binding (Ki = 72 nM). chemrxiv.org This highlights that both electronic effects and the specific location of substituents are crucial for optimal receptor interaction.

Similarly, modifications to the linker connecting the piperidine core to other parts of the molecule can drastically alter activity. In a series of D3 receptor ligands, replacing a carbonyl group in an amide linker with a methyleneamine group had a dramatic effect. nih.gov While the binding affinity for the D2 receptor was only slightly changed, the affinity for the D3 receptor decreased by over 100-fold. nih.gov For example, one amide compound (8j) had a D3R Ki of 2.6 nM, whereas its amine-linked analogue (15b) had a Ki of 393 nM. nih.gov This suggests a pivotal role for the carbonyl group in forming key interactions, likely through hydrogen bonding, within the D3 receptor binding pocket. nih.gov

The data below summarizes the impact of various substituent modifications on the binding affinity of related piperidine derivatives for dopamine receptors.

Table 1: SAR of Piperidine Derivatives at Dopamine Receptors

| Compound ID | Core Scaffold | Substituent Modification | Target | Binding Affinity (Ki, nM) | Selectivity (D3 vs D2) | Reference |

|---|---|---|---|---|---|---|

| 8j | N-butyl-aryl carboxamide | 2,3-dichlorophenyl on piperazine (B1678402) | D3R | 2.6 | >1000-fold | nih.gov |

| 15b | N-butyl-amine | 2,3-dichlorophenyl on piperazine (amine linker) | D3R | 393 | - | nih.gov |

| 8b | 4,4-difluoro-3-(phenoxymethyl)piperidine | 3,4-difluorophenoxy | D4R | 5.5 | - | chemrxiv.org |

| 8c | 4,4-difluoro-3-(phenoxymethyl)piperidine | 3-methylphenoxy | D4R | 13 | - | chemrxiv.org |

| 8f | 4,4-difluoro-3-(phenoxymethyl)piperidine | 3-fluoro-4-methylphenoxy | D4R | 72 | - | chemrxiv.org |

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For piperidine rings, the substituents can exist in either an axial or equatorial position, and the preference for one over the other can significantly influence binding affinity and selectivity.

In fluorinated piperidines, the fluorine atom has a notable impact on the ring's conformational preference. Studies on 3-fluoropiperidine (B1141850) and its analogues have revealed a strong preference for the fluorine atom to adopt an axial orientation (Faxial). nih.govresearchgate.net This preference is attributed to a combination of stereoelectronic effects, including stabilizing charge-dipole interactions between the carbon-fluorine bond and a protonated nitrogen on the piperidine ring (C−F···HN+), as well as hyperconjugation. nih.govresearchgate.net Solvation and the polarity of the solvent also play a significant role in stabilizing these unusual conformers. researchgate.netresearchgate.net

This conformational rigidity can be advantageous in drug design. By locking the molecule into a specific shape that is complementary to the target's binding site, the entropic penalty of binding is reduced, which can lead to higher affinity. The axial orientation of the fluorine atom in 3-fluoropiperidine derivatives pre-organizes the molecule into a specific conformation, which can enhance its interaction with a receptor. researchgate.net For example, analysis of the trifluoroacetamide (B147638) (TFA), hydrochloride (HCl), and unprotected (NH) analogues of 3-fluoropiperidine consistently shows a high preference for the axial conformer. nih.gov This conformational control is a key principle in using fluorination to develop more potent and selective therapeutic agents. researchgate.net

Table 2: Conformational Preferences of Fluorinated Piperidine Derivatives

| Compound | Analogue | Conformer Preference | Driving Forces | Reference |

|---|---|---|---|---|

| 3-fluoropiperidine | TFA, HCl, NH | High preference for Faxial | Charge-dipole interactions, hyperconjugation | nih.govresearchgate.net |

| cis-3-fluoro-4-methylpiperidine | TFA, HCl, NH | High preference for Faxial | Steric and electronic effects | nih.gov |

Reactivity and Derivatization Studies of the 3 3 Fluoro 4 Methoxyphenyl Piperidine Scaffold

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the pharmacological properties of the molecule. Standard synthetic methodologies are readily applicable for this purpose.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce diverse functional groups. These reactions typically proceed via nucleophilic substitution on an appropriate alkyl or aryl halide.

N-Acylation: Acylation of the piperidine nitrogen to form amides is another common modification. This can be achieved using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. This modification can be critical for biological activity, as seen in related structures where the presence of a carbonyl group in an amide linker was found to be pivotal for receptor binding selectivity. nih.gov

Reductive Amination: Reductive amination provides a versatile route to introduce substituted alkyl groups onto the piperidine nitrogen. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by reduction.

These N-functionalization strategies are fundamental in exploring the structure-activity relationships (SAR) of compounds containing the 3-(3-fluoro-4-methoxyphenyl)piperidine core. The nature of the substituent on the nitrogen can significantly influence factors such as basicity, lipophilicity, and steric bulk, all of which are critical determinants of a molecule's interaction with its biological target.

Table 1: Examples of N-Functionalization Reactions on Piperidine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkylpiperidine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Arylpiperidine |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acylpiperidine |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Methoxyphenyl Ring

The electronic properties of the 3-fluoro-4-methoxyphenyl ring, governed by the interplay of the activating methoxy (B1213986) group and the deactivating but ortho-, para-directing fluorine atom, dictate its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The fluorine atom, being a halogen, is a deactivating group but also directs ortho and para. In the 3-fluoro-4-methoxyphenyl system, the positions ortho and para to the strongly activating methoxy group are C-5 and C-2, respectively. The position para to the fluorine is occupied by the methoxy group, and the ortho positions are C-2 and C-4. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the methoxy group and meta to the fluorine, and to a lesser extent at the C-2 position, which is ortho to both the fluorine and methoxy groups. The outcome of such reactions can be influenced by the specific electrophile and reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution, particularly if a strong electron-withdrawing group is present ortho or para to the fluorine. While the methoxy group is electron-donating, under specific conditions with potent nucleophiles, displacement of the fluorine or other leaving groups on the ring could be achieved.

The ability to functionalize the aromatic ring provides a powerful tool for fine-tuning electronic and steric properties, which can be crucial for optimizing ligand-receptor interactions.

C-H Functionalization Strategies for New Chemical Space Exploration

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic scaffolds like piperidine. nih.govresearchgate.net These methods avoid the need for pre-functionalized substrates, offering more direct routes to novel analogs.

For the this compound scaffold, C-H functionalization can be envisioned at several positions:

α-C–H Functionalization of the Piperidine Ring: The C-H bonds adjacent to the piperidine nitrogen (α-positions) are susceptible to functionalization through various transition-metal-catalyzed or photoredox-catalyzed reactions. nih.govresearchgate.net These reactions can introduce aryl, alkyl, or other functional groups.

β- and γ-C–H Functionalization of the Piperidine Ring: While more challenging, methods for the functionalization of C-H bonds at the β and γ positions of piperidines are being developed. acs.org These often rely on directing group strategies to achieve regioselectivity. For instance, a directing group at the C-3 position can guide arylation to the C-4 position. acs.org

C-H Functionalization of the Aromatic Ring: Directed C-H functionalization can also be applied to the aromatic ring, providing an alternative to classical electrophilic substitution with potentially different regioselectivity.

These advanced strategies open up new avenues for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Table 2: Potential C-H Functionalization Sites and Methods

| Position | Functionalization Method | Potential Products |

|---|---|---|

| Piperidine C-2/C-6 | Transition-metal catalysis, Photoredox catalysis | α-Aryl/Alkyl piperidines |

| Piperidine C-4 | Directing group-assisted C-H activation | 3,4-Disubstituted piperidines |

Stereoselective Derivatization at the Piperidine Ring

The 3-substituted piperidine core of the target molecule contains a stereocenter at C-3. Further derivatization of the piperidine ring can introduce additional stereocenters, making stereocontrol a critical aspect of synthesis.

Diastereoselective Reactions: When introducing a new substituent onto the piperidine ring of an already chiral molecule, the existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. For example, the palladium-catalyzed C-H arylation of piperidines bearing a C-3 directing group can proceed with excellent stereoselectivity to yield cis-3,4-disubstituted products. acs.org

Enantioselective Synthesis: To obtain specific enantiomers, asymmetric synthesis methods are employed. This can involve the use of chiral catalysts, auxiliaries, or reagents. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgnih.gov Another approach involves the stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. nih.gov

The ability to control the absolute and relative stereochemistry of substituents on the piperidine ring is crucial, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles.

Synthesis of Deuterated or Isotopically Labeled Analogs for Mechanistic Studies

Isotopically labeled analogs, particularly those containing deuterium (B1214612) (²H), are invaluable tools in drug discovery and development. They are used to study reaction mechanisms, metabolic pathways, and to potentially improve a drug's pharmacokinetic profile.

Deuterium Labeling to Probe Reaction Mechanisms: The substitution of a C-H bond with a C-D bond can lead to a kinetic isotope effect (KIE), where the reaction rate is altered. Measuring the KIE can provide insights into the rate-determining step of a reaction and help elucidate its mechanism.

Deuteration to Enhance Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to cleavage by metabolic enzymes such as cytochrome P450s. nih.gov Strategically placing deuterium atoms at metabolically labile positions on the this compound scaffold can slow down its metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. nih.gov

Synthesis of Labeled Analogs: Deuterated starting materials or reagents can be incorporated during the synthesis of the scaffold. For example, deuterated amines can be used in amide bond formation to produce deuterated final products. nih.gov

The synthesis of isotopically labeled analogs is a specialized but important area of research that supports both fundamental understanding of chemical reactivity and the development of improved therapeutic agents.

Advanced Analytical Method Development and Validation for 3 3 Fluoro 4 Methoxyphenyl Piperidine

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 3-(3-Fluoro-4-methoxyphenyl)piperidine. scispace.com Its versatility allows for the development of methods tailored for specific analytical challenges, from separating stereoisomers to quantifying purity.

Since this compound possesses a chiral center at the C3 position of the piperidine (B6355638) ring, it can exist as a pair of enantiomers. The control and determination of enantiomeric purity are critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities and toxicities. nih.gov Chiral HPLC is the most effective method for separating and quantifying these enantiomers. nih.gov